2,2-Dibutylpropane-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

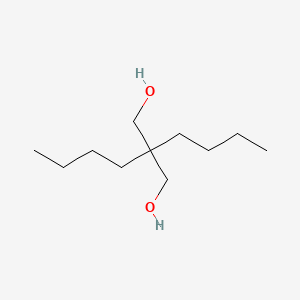

Structure

3D Structure

Properties

IUPAC Name |

2,2-dibutylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O2/c1-3-5-7-11(9-12,10-13)8-6-4-2/h12-13H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMJOSRCBAXSAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CCCC)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70399110 | |

| Record name | 2,2-dibutylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24765-57-9 | |

| Record name | 2,2-dibutylpropane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70399110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,2-dibutylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,2-dibutylpropane-1,3-diol, a disubstituted propanediol (B1597323) with potential applications as a building block in various fields, including polymer chemistry and drug development. This document details two core synthetic strategies: the Aldol (B89426) Condensation-Hydrogenation pathway and the Malonic Ester Synthesis pathway. Emphasis is placed on detailed experimental protocols, quantitative data, and visual representations of the synthetic workflows to facilitate understanding and practical application in a research and development setting.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound are outlined below. Each pathway offers distinct advantages and challenges in terms of starting materials, reaction conditions, and overall efficiency.

Aldol Condensation-Hydrogenation Pathway

This industrial-type approach involves a two-step process commencing with the base-catalyzed aldol condensation of valeraldehyde (B50692) (pentanal) with formaldehyde (B43269) to yield the intermediate, 2,2-dibutyl-3-hydroxypropanal. Subsequent hydrogenation of this intermediate affords the target diol.

Malonic Ester Synthesis Pathway

A classic laboratory-scale approach, this pathway utilizes the dialkylation of a malonic ester, such as diethyl malonate, with a butyl halide. The resulting diethyl 2,2-dibutylmalonate is then reduced to furnish this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the reactants and products in the described synthesis pathways.

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| Valeraldehyde | C₅H₁₀O | 86.13 | 103 | 0.817 |

| Formaldehyde (37% aq.) | CH₂O | 30.03 | ~100 | ~1.09 |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199.3 | 1.055 |

| n-Butyl Bromide | C₄H₉Br | 137.02 | 101.6 | 1.276 |

| Lithium Aluminum Hydride | LiAlH₄ | 37.95 | Decomposes | 0.917 |

| This compound | C₁₁H₂₄O₂ | 188.31 | Not available | Not available |

Table 2: Comparison of Synthesis Pathways

| Parameter | Aldol Condensation-Hydrogenation | Malonic Ester Synthesis |

| Starting Materials | Valeraldehyde, Formaldehyde | Diethyl Malonate, n-Butyl Bromide |

| Key Intermediates | 2,2-Dibutyl-3-hydroxypropanal | Diethyl 2,2-dibutylmalonate |

| Reagents | Base catalyst (e.g., NaOH), Hydrogenation catalyst (e.g., Ni, Ru) | Strong base (e.g., NaOEt), Reducing agent (e.g., LiAlH₄) |

| Typical Yield | Generally high for industrial processes | Can be high, but may require careful optimization of alkylation steps |

| Scalability | Well-suited for large-scale production | More common for laboratory-scale synthesis |

| Safety Considerations | Handling of formaldehyde and flammable aldehydes. High-pressure hydrogenation. | Use of reactive sodium metal and pyrophoric LiAlH₄. |

Experimental Protocols

The following are detailed experimental protocols for the key steps in each synthesis pathway. These are representative procedures and may require optimization based on laboratory conditions and available equipment.

Pathway 1: Aldol Condensation-Hydrogenation

Step 1: Synthesis of 2,2-Dibutyl-3-hydroxypropanal (Aldol Condensation)

This procedure is adapted from known processes for similar aldehydes.

Materials:

-

Valeraldehyde (pentanal)

-

Formaldehyde (37% aqueous solution)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer, combine valeraldehyde (1.0 mol) and methanol (200 mL).

-

Cool the mixture to 10-15°C using an ice bath.

-

Slowly add a solution of sodium hydroxide (0.1 mol) in methanol (50 mL) to the stirred solution, maintaining the temperature below 20°C.

-

From the dropping funnel, add formaldehyde (1.1 mol, 37% aqueous solution) dropwise over a period of 1-2 hours, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12-16 hours.

-

Neutralize the reaction mixture with dilute hydrochloric acid.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine (2 x 50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2,2-dibutyl-3-hydroxypropanal.

Step 2: Synthesis of this compound (Catalytic Hydrogenation)

This procedure is based on general methods for the hydrogenation of hydroxy aldehydes.[1]

Materials:

-

Crude 2,2-dibutyl-3-hydroxypropanal

-

Raney Nickel or a supported Ruthenium catalyst (e.g., Ru/C)

-

Ethanol (B145695) or isopropanol

-

Hydrogen gas (H₂)

Equipment:

-

High-pressure autoclave (e.g., Parr hydrogenator)

-

Filtration apparatus

Procedure:

-

In a high-pressure autoclave, dissolve the crude 2,2-dibutyl-3-hydroxypropanal (from Step 1) in ethanol (200 mL).

-

Add the hydrogenation catalyst (e.g., 5% by weight of Raney Nickel, slurry washed).

-

Seal the autoclave and purge several times with nitrogen, followed by hydrogen.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 50-100 atm).

-

Heat the mixture to 80-120°C with vigorous stirring.

-

Monitor the reaction progress by observing the drop in hydrogen pressure.

-

Once the reaction is complete (pressure remains constant), cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the catalyst.

-

Remove the solvent from the filtrate under reduced pressure to yield crude this compound.

-

The crude product can be purified by vacuum distillation or recrystallization.

Pathway 2: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl 2,2-Dibutylmalonate (Dialkylation)

This protocol is a two-step alkylation of diethyl malonate.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

n-Butyl bromide

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

First Alkylation: a. In a flame-dried three-necked flask equipped with a reflux condenser and dropping funnel, carefully add sodium metal (1.0 eq) to absolute ethanol under an inert atmosphere to prepare sodium ethoxide. b. Cool the solution to room temperature and add diethyl malonate (1.0 eq) dropwise. c. Add n-butyl bromide (1.0 eq) dropwise, and then heat the mixture to reflux for 2-4 hours. d. Cool the reaction mixture, remove the ethanol under reduced pressure, and add water. e. Extract the product with diethyl ether, wash with brine, dry over MgSO₄, and concentrate to obtain crude diethyl butylmalonate.

-

Second Alkylation: a. Repeat the procedure from Step 1a to prepare a fresh solution of sodium ethoxide (1.0 eq) in absolute ethanol. b. Add the crude diethyl butylmalonate from the previous step dropwise to the sodium ethoxide solution. c. Add a second equivalent of n-butyl bromide (1.0 eq) and reflux for 4-8 hours. d. Follow the same work-up procedure as in the first alkylation (steps 1d and 1e) to obtain crude diethyl 2,2-dibutylmalonate. e. Purify the product by vacuum distillation.

Step 2: Synthesis of this compound (Reduction)

This procedure utilizes lithium aluminum hydride for the reduction of the diester.[2]

Materials:

-

Diethyl 2,2-dibutylmalonate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous sodium sulfate (Na₂SO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Flame-dried three-necked round-bottom flask

-

Reflux condenser with a drying tube

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a flame-dried three-necked flask under an inert atmosphere, prepare a suspension of LiAlH₄ (a molar excess, e.g., 2.0 eq) in anhydrous diethyl ether.

-

Cool the suspension in an ice bath.

-

Add a solution of diethyl 2,2-dibutylmalonate (1.0 eq) in anhydrous diethyl ether dropwise from the addition funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour, then gently reflux for 2-4 hours.

-

Cool the reaction mixture in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of saturated aqueous sodium sulfate.

-

Stir the resulting mixture until a granular precipitate forms.

-

Filter the mixture and wash the precipitate thoroughly with diethyl ether.

-

Dry the combined filtrate over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

Mandatory Visualizations

The following diagrams illustrate the described synthesis pathways and a general experimental workflow.

Caption: Aldol Condensation-Hydrogenation Pathway.

Caption: Malonic Ester Synthesis Pathway.

References

An In-depth Technical Guide to the Physical Properties of 2,2-dibutylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dibutylpropane-1,3-diol, with the CAS number 24765-57-9, is a di-substituted propanediol (B1597323) derivative. Its molecular structure, featuring two butyl groups and two primary hydroxyl groups on a propane (B168953) backbone, imparts specific physical characteristics that are crucial for its application in various scientific and industrial fields. This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a logical workflow for these characterizations.

Core Physical Properties

The physical properties of this compound are summarized in the table below. These properties are essential for understanding the compound's behavior in different environments and for its potential applications in chemical synthesis, formulation development, and material science.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol [1] |

| Melting Point | 38-43 °C |

| Boiling Point | 125-130 °C (at 1 mmHg) |

| Density | 0.917 g/cm³ |

| Refractive Index | 1.457 - 1.458 |

| Flash Point | >110 °C (>230 °F) |

| Solubility | Limited solubility in water; good solubility in organic solvents. |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of this compound. These protocols are based on established techniques and provide a framework for reproducible measurements.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

-

Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube, which is sealed at one end.

-

Apparatus: A calibrated melting point apparatus is used. This device typically consists of a heated block with a sample holder and a thermometer or a digital temperature sensor.

-

Procedure:

-

The capillary tube containing the sample is placed in the heating block of the apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first droplet of liquid appears is recorded as the onset of melting.

-

The temperature at which the last solid crystal melts is recorded as the completion of melting.

-

The melting point is reported as a range between these two temperatures.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of molten this compound is placed in a small test tube or a distillation flask.

-

Apparatus: A micro-boiling point apparatus or a standard distillation setup is used. This includes a heating mantle or oil bath, a flask for the sample, a condenser, a thermometer, and a pressure gauge if the determination is to be done under reduced pressure.

-

Procedure (for distillation method):

-

The apparatus is assembled for simple distillation.

-

The sample is heated gently.

-

The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected.

-

The boiling point is the constant temperature observed on the thermometer during the distillation of the bulk of the liquid.

-

The atmospheric or applied pressure is also recorded.

-

Determination of Density

Density is the mass of a substance per unit volume. For liquids, it is commonly measured using a pycnometer or a hydrometer.

Methodology (using a pycnometer):

-

Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and a calibrated analytical balance are required. The experiment should be conducted in a temperature-controlled environment.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with molten this compound, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is wiped from the outside.

-

The filled pycnometer is weighed.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water) at the same temperature, and weighed again.

-

The density of this compound is calculated using the masses and the known density of the reference liquid.

-

Determination of Solubility (Qualitative and Semi-Quantitative)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology (Shake-Flask Method):

-

Sample Preparation: A known amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, acetone) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Analysis: The concentration of this compound in the clear supernatant is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Reporting: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or moles per liter (mol/L) at the specified temperature. For a qualitative assessment, the terms "soluble," "sparingly soluble," or "insoluble" can be used based on the amount dissolved.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the physical properties of this compound.

References

An In-depth Technical Guide to the Chemical Structure of 2,2-Dibutylpropane-1,3-diol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2,2-dibutylpropane-1,3-diol. The information is intended for a technical audience in the fields of chemical research, materials science, and drug development.

Chemical Identity and Structure

This compound, also known as 2,2-di-n-butyl-1,3-propanediol, is a diol with the chemical formula C₁₁H₂₄O₂.[1] Its structure features a central quaternary carbon atom substituted with two butyl groups and two hydroxymethyl groups. This sterically hindered neopentyl-like backbone imparts significant chemical and thermal stability to the molecule.

IUPAC Name: this compound[1] CAS Number: 24765-57-9[1] Molecular Formula: C₁₁H₂₄O₂[1] Molecular Weight: 188.31 g/mol [1]

Below is a 2D representation of the chemical structure:

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

Quantitative data for this compound is limited in publicly available literature. The following table summarizes computed and available experimental data. For comparison, data for the well-characterized analogue, 2,2-dimethylpropane-1,3-diol (neopentyl glycol), is also provided.

| Property | This compound | 2,2-Dimethylpropane-1,3-diol (Neopentyl Glycol) |

| Molecular Formula | C₁₁H₂₄O₂[1] | C₅H₁₂O₂ |

| Molecular Weight | 188.31 g/mol [1] | 104.15 g/mol |

| Melting Point | Data not available | 124-130 °C |

| Boiling Point | Data not available | 210 °C |

| Density | Data not available | 1.06 g/cm³ (at 21 °C) |

| Flash Point | Data not available | 129 °C |

| Solubility | Data not available | Soluble in water, lower alcohols, ethers, and ketones. |

| XLogP3 | 2.9 | 0.1 |

Synthesis of this compound

Two primary pathways for the reduction of the intermediate hydroxy aldehyde are the Cannizzaro reaction and catalytic hydrogenation.

Synthesis via Aldol (B89426) Condensation and Cannizzaro Reaction

This pathway involves a crossed-aldol condensation of 2-ethylhexanal (B89479) with formaldehyde (B43269) to form the intermediate, 2,2-dibutyl-3-hydroxypropanal. This intermediate is then subjected to a crossed-Cannizzaro reaction with excess formaldehyde, which acts as the reducing agent.

Caption: Synthesis via Aldol Condensation-Cannizzaro Reaction

Experimental Protocol:

-

Aldol Condensation:

-

To a stirred solution of 2-ethylhexanal and an aqueous solution of formaldehyde (1-1.2 equivalents) in a suitable solvent (e.g., methanol (B129727) or water), a catalytic amount of a base (e.g., sodium hydroxide (B78521) or calcium hydroxide) is added dropwise at a controlled temperature (typically 20-40 °C).

-

The reaction is monitored by a suitable analytical technique (e.g., GC or TLC) until the consumption of the starting aldehyde.

-

-

Cannizzaro Reaction:

-

To the reaction mixture containing the intermediate 2,2-dibutyl-3-hydroxypropanal, an excess of formaldehyde (2-3 equivalents) and a stoichiometric amount of a strong base (e.g., sodium hydroxide) are added.

-

The mixture is heated to 60-100 °C and stirred for several hours until the reaction is complete.

-

-

Work-up and Purification:

-

The reaction mixture is cooled to room temperature and neutralized with an acid (e.g., formic acid or sulfuric acid).

-

The product is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is then purified by distillation under reduced pressure or by recrystallization.

-

Synthesis via Aldol Condensation and Catalytic Hydrogenation

This alternative pathway also begins with the aldol condensation to form 2,2-dibutyl-3-hydroxypropanal. The subsequent reduction is achieved through catalytic hydrogenation.

Caption: Synthesis via Aldol Condensation-Hydrogenation

Experimental Protocol:

-

Aldol Condensation:

-

This step is carried out as described in section 3.1.

-

-

Catalytic Hydrogenation:

-

The crude or purified 2,2-dibutyl-3-hydroxypropanal is dissolved in a suitable solvent (e.g., methanol or ethanol) and transferred to a high-pressure reactor.

-

A hydrogenation catalyst (e.g., Raney nickel, ruthenium on carbon, or a bimetallic catalyst such as Ru-Ni/SiO₂) is added.[4][5]

-

The reactor is purged with hydrogen gas and then pressurized to a specified pressure (typically 2-10 MPa).[4][5]

-

The reaction mixture is heated (typically 60-120 °C) and stirred until hydrogen uptake ceases.[4][5]

-

-

Work-up and Purification:

-

The reactor is cooled and depressurized.

-

The catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude product is purified by vacuum distillation or recrystallization.

-

Spectroscopic Data

Detailed spectroscopic data for this compound is scarce in the public domain. However, some data is available, and predictions can be made based on its structure and data from analogous compounds.

| Spectroscopic Technique | This compound | 2,2-Dimethylpropane-1,3-diol (for comparison) |

| ¹H NMR | No experimental data found. Expected signals: triplet for methyl protons, multiplets for methylene (B1212753) protons of the butyl chains, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl protons. | δ (ppm): 0.94 (s, 6H, C(CH₃)₂), 3.32 (s, 4H, CH₂OH), ~2-4 (br s, 2H, OH) |

| ¹³C NMR | No experimental data found. Expected signals: several peaks in the aliphatic region for the butyl chains, a quaternary carbon signal, and a signal for the hydroxymethyl carbons. | δ (ppm): 22.1 (C(CH₃)₂), 36.3 (C(CH₃)₂), 71.3 (CH₂OH) |

| Mass Spectrometry (MS) | No experimental data found. Expected fragmentation would involve loss of water, hydroxymethyl groups, and fragmentation of the butyl chains. | m/z: 104 (M+), 87, 73, 57, 43 |

| Infrared (IR) Spectroscopy | FTIR and ATR-IR spectra are available through databases such as SpectraBase.[1] Characteristic peaks would include a broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), and a C-O stretch (~1040 cm⁻¹). | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2870-2960 cm⁻¹), C-O stretch (~1040 cm⁻¹) |

| Raman Spectroscopy | An FT-Raman spectrum is available through SpectraBase.[1] | Data available. |

Potential Applications

While specific applications for this compound are not widely documented, its structural similarity to other neopentyl polyols, such as neopentyl glycol and trimethylolpropane, suggests its utility in several areas:

-

Polymer Synthesis: It can serve as a monomer in the production of polyesters, polyurethanes, and alkyd resins. The two primary hydroxyl groups allow for the formation of linear polymers, while the bulky dibutyl groups would be expected to enhance the hydrolytic stability, flexibility, and solubility of the resulting polymers.

-

Lubricants and Plasticizers: Esterification of this compound with fatty acids could yield synthetic esters with potential applications as lubricants, hydraulic fluids, and plasticizers, likely exhibiting good thermal and oxidative stability.

-

Coatings: As a component of resins for coatings, it could improve weather resistance, gloss retention, and durability.

Safety and Handling

No specific toxicity data for this compound is available. For its close analog, 2,2-dimethylpropane-1,3-diol, the acute toxicity is low.[6][7] However, it is classified as causing serious eye damage and may cause skin and respiratory irritation.[6]

It is recommended to handle this compound with the standard precautions for laboratory chemicals:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or with local exhaust ventilation.

-

Avoid contact with skin, eyes, and clothing.

-

In case of contact, flush the affected area with copious amounts of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that this compound is involved in any specific biological signaling pathways or possesses significant biological activity. Its primary applications are expected to be in materials science and industrial chemistry.

Conclusion

This compound is a sterically hindered diol with potential applications in polymer and materials science. While detailed experimental data for this specific compound is limited, its synthesis can be achieved through established chemical routes. Further research is needed to fully characterize its physical and chemical properties and to explore its potential in various applications. Researchers working with this compound should exercise standard laboratory safety precautions.

References

- 1. This compound | C11H24O2 | CID 4080430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]

- 4. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Hydrogenation of 3-hydroxypropanal to 1,3-propanediol over a Cu–V/Ni/SiO2 catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. 2,2-DIMETHYLPROPANE-1,3-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-Depth Technical Guide to 2,2-Dibutylpropane-1,3-diol

CAS Number: 24765-57-9

This technical guide provides a comprehensive overview of 2,2-dibutylpropane-1,3-diol, a disubstituted propanediol (B1597323) with applications in the pharmaceutical and polymer industries. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, a plausible synthesis pathway with experimental protocols, and its known applications.

Core Chemical and Physical Properties

This compound, also known by synonyms such as 2,2-Di-n-butyl-1,3-propanediol, is a C11 aliphatic diol.[1][2] Its structure features a central quaternary carbon atom bonded to two butyl groups and two hydroxymethyl groups. This structure contributes to its physical and chemical characteristics, which are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 24765-57-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₁H₂₄O₂ | [1][2][4][5] |

| Molecular Weight | 188.31 g/mol | [1][2][3][4][5] |

| Melting Point | 41-43 °C | [1][3] |

| Boiling Point | 125-130 °C at 1 mmHg | [1][4] |

| Density (estimated) | 0.9314 g/cm³ | [1] |

| Refractive Index (estimated) | 1.4595 | [1] |

| Flash Point | >113 °C (>235.4 °F) | [1][3] |

| Solubility | Soluble in water and other polar solvents. | [1] |

| InChI Key | OJMJOSRCBAXSAQ-UHFFFAOYSA-N | [3][5] |

| SMILES | CCCCC(CCCC)(CO)CO | [2][3][4][5] |

Synthesis of this compound

Generalized Synthetic Pathway

The synthesis of this compound likely proceeds via the reaction of 2-ethylhexanal (B89479) with formaldehyde (B43269) in a crossed aldol (B89426) condensation to form an intermediate, 2,2-dibutyl-3-hydroxypropanal. This intermediate is then hydrogenated to yield the final diol product.

Experimental Protocol (Generalized)

The following is a generalized experimental protocol based on the synthesis of analogous 2,2-disubstituted-1,3-propanediols.

Step 1: Crossed Aldol Condensation

-

Reaction Setup: A reaction vessel equipped with a stirrer, thermometer, and addition funnel is charged with an aqueous solution of formaldehyde and a basic catalyst (e.g., sodium hydroxide (B78521) or a tertiary amine).

-

Addition of Aldehyde: 2-Ethylhexanal is added dropwise to the formaldehyde solution while maintaining the reaction temperature between 20°C and 95°C. The rate of addition is controlled to manage the exothermic reaction.

-

Reaction Monitoring: The reaction mixture is stirred for a period of 1 to 4 hours after the addition is complete. The progress of the reaction can be monitored by techniques such as gas chromatography (GC) to ensure the consumption of the starting materials.

-

Work-up: Upon completion, the reaction mixture is neutralized with an acid (e.g., formic acid or sulfuric acid). The organic layer containing the intermediate, 2,2-dibutyl-3-hydroxypropanal, is then separated.

Step 2: Hydrogenation

-

Catalyst and Reaction Setup: The crude 2,2-dibutyl-3-hydroxypropanal from the previous step is placed in a high-pressure reactor (autoclave) with a suitable hydrogenation catalyst, such as a nickel-based catalyst (e.g., Raney nickel) or a noble metal catalyst (e.g., palladium on carbon).

-

Hydrogenation Conditions: The reactor is pressurized with hydrogen gas, and the mixture is heated. Typical conditions for the hydrogenation of similar hydroxyaldehydes range from a temperature of 80°C to 150°C and a hydrogen pressure of 20 to 100 bar.

-

Reaction Monitoring: The reaction is monitored by the uptake of hydrogen. The reaction is considered complete when hydrogen consumption ceases.

-

Purification: After cooling and depressurizing the reactor, the catalyst is filtered off. The resulting crude this compound is then purified by vacuum distillation to obtain the final product of high purity.

Applications in Research and Drug Development

This compound serves as a valuable building block in organic synthesis, with its primary applications in the following areas:

-

Pharmaceutical Intermediate: It is used as an intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1] The two primary hydroxyl groups allow for further chemical modifications, such as esterification and etherification, to build more complex molecules.[1]

-

Polymer Chemistry: This diol is utilized in the production of polyols, which are key components in the manufacture of polyurethanes.[1] The incorporation of this compound into polymer backbones can influence the final properties of the material, such as its flexibility, durability, and thermal stability.

Safety and Handling

This compound is a combustible solid. Appropriate personal protective equipment, including safety glasses, gloves, and a dust mask, should be worn when handling this chemical.[3] It should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Conclusion

This compound (CAS: 24765-57-9) is a specialty chemical with established applications as an intermediate in the pharmaceutical and polymer industries. While detailed research on this specific compound is limited, its properties and synthesis can be well-understood through comparison with its more common structural analogs. This guide provides a foundational understanding of its key characteristics and a practical framework for its synthesis, which can be valuable for professionals in research and development.

References

- 1. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]

- 2. US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google Patents [patents.google.com]

- 3. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US5618985A - Process for the preparation of 2-n-butyl-2-ethyl-1,3-propane diol - Google Patents [patents.google.com]

Spectroscopic and Synthetic Profile of 2,2-Dibutylpropane-1,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 2,2-dibutylpropane-1,3-diol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages established principles of organic chemistry and spectroscopic theory to predict its characteristic data. Detailed, generalized experimental protocols for its synthesis are also provided, based on well-documented reactions for analogous compounds.

Core Compound Information

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| CAS Number | 24765-57-9 |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established spectroscopic-structural correlations.

¹H NMR (Proton Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.5 - 3.7 | Singlet | 4H | -CH₂OH |

| ~2.5 - 3.5 | Broad Singlet | 2H | -OH |

| ~1.2 - 1.4 | Multiplet | 8H | -CH₂-CH₂-CH₂-CH₃ |

| ~1.1 - 1.3 | Multiplet | 4H | -C-CH₂-CH₂- |

| ~0.9 | Triplet | 6H | -CH₃ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~70 | -CH₂OH |

| ~40 | Quaternary C |

| ~35 | -C-CH₂- |

| ~27 | -CH₂- |

| ~23 | -CH₂- |

| ~14 | -CH₃ |

IR (Infrared) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Strong, Broad | O-H stretch (H-bonded) |

| 2955 - 2860 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| 1040 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data (Predicted)

| m/z | Relative Intensity | Assignment |

| 188 | Low | [M]⁺ (Molecular Ion) |

| 171 | Low | [M-OH]⁺ |

| 157 | Medium | [M-CH₂OH]⁺ |

| 131 | Medium | [M-C₄H₉]⁺ |

| 85 | High | [M-C₄H₉ - CH₂OH]⁺ |

| 57 | Very High | [C₄H₉]⁺ (Base Peak) |

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process involving an aldol (B89426) condensation of valeraldehyde (B50692) (pentanal) with formaldehyde (B43269), followed by reduction of the intermediate aldehyde. Two common reduction methods are the Cannizzaro reaction and catalytic hydrogenation.

Synthesis Workflow

Caption: Synthetic routes to this compound.

Method 1: Aldol Condensation followed by Cannizzaro Reaction

This method is a classic approach for the synthesis of 2,2-disubstituted-1,3-propanediols.

Step 1: Aldol Condensation

-

To a stirred solution of aqueous formaldehyde (2.2 equivalents) and a base catalyst such as calcium hydroxide (B78521), slowly add valeraldehyde (1.0 equivalent) at a temperature maintained between 20-30°C.

-

After the addition is complete, continue stirring the mixture at this temperature for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the valeraldehyde is consumed.

Step 2: Crossed Cannizzaro Reaction

-

To the reaction mixture containing the intermediate 2,2-dibutyl-3-hydroxypropanal, add a concentrated solution of sodium hydroxide (2.5 equivalents).

-

Heat the mixture to 60-80°C and stir for 4-6 hours. During this step, the intermediate aldehyde is reduced to the diol, and another molecule of formaldehyde is oxidized to formate.

-

Cool the reaction mixture to room temperature and neutralize with an acid (e.g., formic acid or hydrochloric acid).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.

Method 2: Aldol Condensation followed by Catalytic Hydrogenation

This method offers a potentially higher yield and avoids the use of a large excess of strong base.

Step 1: Aldol Condensation

-

Follow the same procedure as Step 1 in Method 1 to synthesize the intermediate 2,2-dibutyl-3-hydroxypropanal.

-

After the reaction is complete, neutralize the mixture and extract the intermediate aldehyde into an organic solvent.

Step 2: Catalytic Hydrogenation

-

In a high-pressure reactor, dissolve the crude 2,2-dibutyl-3-hydroxypropanal in a suitable solvent such as ethanol (B145695) or methanol.

-

Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon (Pd/C), typically at 5-10% by weight of the substrate.

-

Pressurize the reactor with hydrogen gas (typically 50-100 atm) and heat to 80-120°C.

-

Maintain stirring and monitor the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or recrystallization.

Spectroscopic Data Acquisition Workflow

Caption: General workflow for acquiring spectroscopic data.

This technical guide provides a foundational understanding of the spectroscopic characteristics and synthetic pathways for this compound. The predicted data and detailed protocols are intended to support further research and development activities involving this compound. Experimental verification of the predicted spectroscopic data is highly recommended.

Technical Data Sheet: 2,2-dibutylpropane-1,3-diol

Introduction

This document provides core technical data regarding the chemical compound 2,2-dibutylpropane-1,3-diol. The primary focus of this sheet is to detail its molecular weight and composition. Due to the nature of the request—a specific physicochemical property—this document will focus on the computational determination of the molecular weight. In-depth experimental protocols for synthesis or analysis are beyond the scope of this specific data sheet.

The molecular formula for this compound is C₁₁H₂₄O₂.[1] Its molecular weight is 188.31 g/mol .[1]

Molecular Weight and Composition

The molecular weight of a chemical compound is the sum of the atomic weights of all atoms in its molecular formula. The table below details the elemental composition of this compound and the contribution of each element to its overall molecular weight.

| Element | Symbol | Atomic Count | Atomic Mass (amu) | Total Mass (amu) |

| Carbon | C | 11 | 12.011 | 132.121 |

| Hydrogen | H | 24 | 1.008 | 24.192 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Total | 37 | 188.311 |

Visual Representation of Elemental Composition

The following diagram illustrates the relationship between the constituent elements and the final compound.

References

An In-depth Technical Guide to the Solubility of 2,2-dibutylpropane-1,3-diol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-dibutylpropane-1,3-diol. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the qualitative solubility profile, predicted solubility based on molecular structure, and a detailed experimental protocol for determining solubility. Additionally, a representative synthesis workflow for this class of compounds is provided.

Introduction to this compound

This compound is a diol with the chemical formula C11H24O2.[1] Its structure features a central quaternary carbon atom substituted with two butyl groups and two hydroxymethyl groups. This structure imparts specific physical and chemical properties that influence its behavior in various solvent systems. Understanding its solubility is crucial for its application in areas such as polymer synthesis, formulation development, and as a building block in drug discovery.

Solubility Profile

Qualitative Solubility: Publicly available data on the solubility of this compound is limited to qualitative statements. It is reported to be soluble in water and some organic solvents.

Predicted Solubility in Organic Solvents: The solubility of an organic compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The molecular structure of this compound contains both polar and non-polar moieties, which will dictate its solubility in different types of organic solvents.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding. The two hydroxyl (-OH) groups in this compound can act as both hydrogen bond donors and acceptors. Therefore, good solubility is expected in polar protic solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Dimethylformamide): These solvents have dipole moments but do not have O-H or N-H bonds. While they cannot donate hydrogen bonds, they can act as hydrogen bond acceptors. Moderate to good solubility is anticipated in these solvents due to dipole-dipole interactions and hydrogen bonding with the diol's hydroxyl groups.

-

Non-Polar Solvents (e.g., Hexane, Toluene): The two butyl (-C4H9) chains in the molecule are non-polar. These alkyl groups will interact favorably with non-polar solvents through van der Waals forces. Consequently, this compound is expected to have a degree of solubility in non-polar solvents, which would increase with the length of the alkyl chains compared to smaller diols like neopentyl glycol.[2]

The overall solubility in a particular solvent will be a balance between the interactions of the polar hydroxyl groups and the non-polar butyl groups with the solvent molecules.

Quantitative Solubility Data

As of the latest literature survey, specific quantitative solubility data for this compound in a range of organic solvents is not available. Researchers are encouraged to determine this experimentally. The following table is provided as a template for recording and presenting such data in a clear and structured format.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination |

| e.g., Methanol | 25 | e.g., Shake-Flask | ||

| e.g., Ethanol | 25 | e.g., Shake-Flask | ||

| e.g., Acetone | 25 | e.g., Shake-Flask | ||

| e.g., Ethyl Acetate | 25 | e.g., Shake-Flask | ||

| e.g., Toluene | 25 | e.g., Shake-Flask | ||

| e.g., Hexane | 25 | e.g., Shake-Flask |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the determination of the solubility of this compound in organic solvents using the widely accepted isothermal shake-flask method.[3]

4.1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RI))

4.2. Procedure:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials at a constant speed for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the supernatant remains constant.[3]

-

Phase Separation: After the equilibration period, stop the agitation and allow the vials to rest in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean, dry vial. This step is critical to remove any undissolved solid particles.

-

Dilution: Accurately dilute a known volume of the filtered saturated solution with the same solvent to a concentration that falls within the calibration range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-RI) to determine the concentration of this compound.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Data Reporting: For each solvent, the solubility should be reported as the average of at least three independent measurements, along with the standard deviation. The experimental temperature must be clearly stated.

Synthesis Workflow of 2,2-Dialkylpropane-1,3-diols

A common industrial method for the synthesis of 2,2-dialkylpropane-1,3-diols, such as this compound, involves a base-catalyzed aldol (B89426) condensation of an appropriate aldehyde with formaldehyde, followed by either a Cannizzaro reaction or catalytic hydrogenation to reduce the intermediate hydroxvaldehyde.[4][5][6]

Below is a generalized workflow diagram for this synthesis.

Caption: Generalized synthesis workflow for 2,2-dialkylpropane-1,3-diols.

Conclusion

References

- 1. This compound | C11H24O2 | CID 4080430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. KR930003935B1 - 2, 2-dimethylpropane-1, 3-diol production process - Google Patents [patents.google.com]

- 6. Neopentyl glycol - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on the specific discovery and history of 2,2-dibutylpropane-1,3-diol is limited. This guide provides a comprehensive overview based on available data for the compound and analogous 2,2-dialkyl-1,3-propanediols. Experimental protocols are adapted from established synthesis routes for structurally similar molecules.

Introduction

This compound is a dihydric alcohol with the chemical formula C₁₁H₂₄O₂. Its structure features a central quaternary carbon atom substituted with two butyl groups and two hydroxymethyl groups. This neopentyl-like core structure is associated with high thermal and chemical stability. While specific research on the biological activities of this compound is not extensively documented, its structural class, the 2,2-dialkyl-1,3-propanediols, are known for their applications in various fields, including polymer chemistry, as plasticizers, and as intermediates in the synthesis of pharmaceuticals. For instance, structurally related compounds like 2-methyl-2-sec-butyl-1,3-propanediol are utilized in the production of carbamates, which function as tranquilizers and blood pressure-lowering agents.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem[1] |

| Molecular Weight | 188.31 g/mol | PubChem[1], Sigma-Aldrich |

| CAS Number | 24765-57-9 | Cymit Química S.L.[2], Sigma-Aldrich |

| IUPAC Name | This compound | PubChem[1] |

| Melting Point | 41-43 °C | Sigma-Aldrich |

| Flash Point | 113 °C (235.4 °F) - closed cup | Sigma-Aldrich |

| Appearance | Colorless to pale yellow liquid or solid | Cymit Química S.L.[2] |

| Solubility | Limited solubility in water, good solubility in organic solvents | Cymit Química S.L.[2] |

Synthesis of this compound

The discovery and initial synthesis of this compound are not well-documented in readily accessible scientific literature. However, the synthesis of 2,2-dialkyl-1,3-propanediols is a well-established area of organic chemistry. The most probable and industrially scalable method for the synthesis of this compound is through a base-catalyzed aldol (B89426) condensation of an appropriate aldehyde with formaldehyde (B43269), followed by a Cannizzaro reaction or a hydrogenation step.

A closely analogous and documented procedure is the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol from 2-ethylhexanal (B89479) and formaldehyde. Based on this, a likely synthetic pathway for this compound would involve the reaction of 2-ethylhexanal with formaldehyde.

Proposed Synthesis Pathway: Aldol Condensation followed by Cannizzaro Reaction

The overall reaction is as follows:

2-Ethylhexanal + 2 Formaldehyde + NaOH → this compound + Sodium Formate (B1220265)

The reaction proceeds in two main stages:

-

Aldol Condensation: 2-Ethylhexanal reacts with formaldehyde in the presence of a base (e.g., sodium hydroxide) to form an intermediate aldehyde, 2,2-dibutyl-3-hydroxypropanal.

-

Crossed-Cannizzaro Reaction: The intermediate aldehyde, which lacks an alpha-hydrogen, undergoes a crossed-Cannizzaro reaction with excess formaldehyde in the presence of a strong base. The intermediate aldehyde is reduced to the diol, while formaldehyde is oxidized to formic acid (which is subsequently neutralized to sodium formate).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 2-n-butyl-2-ethyl-1,3-propanediol and should be considered a representative method.

Materials:

-

2-Ethylhexanal

-

Formaldehyde (37% aqueous solution)

-

Sodium Hydroxide (B78521) (NaOH)

-

Sulfuric Acid (H₂SO₄) for neutralization

-

Organic solvent for extraction (e.g., Toluene)

-

Water

Procedure:

-

Reaction Setup: A stirred tank reactor equipped with a condenser, thermometer, and addition funnels is charged with 2-ethylhexanal and the formaldehyde solution.

-

Aldol Condensation: The reaction mixture is heated to a temperature between 60-70°C.

-

Base Addition: A solution of sodium hydroxide is added dropwise to the reaction mixture while maintaining the temperature and ensuring efficient stirring. The pH of the reaction mixture should be maintained in the alkaline range (pH 9-11).

-

Cannizzaro Reaction: After the initial aldol condensation, the temperature is typically raised to 70-90°C to facilitate the Cannizzaro reaction. The reaction is monitored for the consumption of the intermediate aldehyde.

-

Neutralization: Once the reaction is complete, the mixture is cooled, and sulfuric acid is added to neutralize the excess sodium hydroxide.

-

Phase Separation: The reaction mixture will separate into an organic and an aqueous phase. The aqueous phase, containing sodium formate and other water-soluble components, is separated.

-

Washing: The organic phase is washed with water to remove any remaining impurities.

-

Purification: The crude this compound is purified by vacuum distillation.

Caption: Experimental workflow for the synthesis of this compound.

Potential Applications in Drug Development and Research

While direct applications of this compound in drug development are not documented, its structural characteristics suggest several areas of potential interest for researchers:

-

Scaffold for Novel Therapeutics: The neopentyl glycol-like core provides a stable, sterically hindered scaffold. This can be a desirable feature in drug design to control molecular conformation and improve metabolic stability.

-

Pro-drug and Linker Moieties: The two primary hydroxyl groups can be functionalized to create pro-drugs or to act as linkers for attaching the molecule to other pharmacologically active agents. The butyl chains would impart lipophilicity, potentially influencing the pharmacokinetic profile of a conjugate.

-

Membrane-Interacting Agents: The combination of a polar diol head group and non-polar butyl tails gives the molecule amphipathic character. This suggests it could be investigated for interactions with biological membranes, although this is purely speculative.

Signaling Pathways and Biological Activity: An Area for Future Research

As of the current literature survey, there is no published data on the specific biological activity or the signaling pathways modulated by this compound. This represents a significant knowledge gap and an opportunity for future research. Given the known activities of other 2,2-disubstituted-1,3-propanediols, initial screening could focus on:

-

Neurological Activity: Assessing its potential as a CNS depressant or modulator, given the tranquilizing effects of some carbamate (B1207046) derivatives of similar diols.

-

Antimicrobial Activity: Investigating its efficacy against a panel of bacteria and fungi.

-

Cytotoxicity: Evaluating its effect on various cancer cell lines to determine any potential as an anticancer agent scaffold.

Caption: Logical workflow for future research on this compound.

Conclusion

This compound is a structurally interesting molecule with physicochemical properties that suggest stability and potential for further chemical modification. While its history and biological activity are largely unexplored, established synthetic routes for analogous compounds provide a clear path for its preparation and further investigation. For researchers in drug discovery and development, this compound represents a relatively untapped scaffold that warrants exploration for novel therapeutic applications. Future studies are needed to elucidate its biological effects and to unlock its full potential.

References

An In-depth Technical Guide on the Thermal Stability of 2,2-Dibutylpropane-1,3-diol

Introduction

2,2-Dibutylpropane-1,3-diol is a chemical intermediate with potential applications in the synthesis of polymers, plasticizers, and lubricants. Its thermal stability is a critical parameter for determining its suitability in various manufacturing processes and end-use applications where it may be subjected to elevated temperatures. This technical guide provides an overview of the anticipated thermal behavior of this compound, drawing parallels with the well-characterized neopentyl glycol. It also outlines standard experimental protocols for assessing thermal stability.

Quantitative Data Summary

The following table summarizes the thermal properties of neopentyl glycol (NPG), which serves as a reference for estimating the thermal stability of this compound.

| Property | Value (Neopentyl Glycol) | Reference |

| Melting Point | 129.13 °C (264.43 °F; 402.28 K) | [1] |

| Boiling Point | 208 °C (406 °F; 481 K) | [1] |

| Flash Point | 129 °C (264 °F; 402 K) | [1] |

| Autoignition Temperature | 730°F (388°C) | [2] |

| Maximum Thermal Decomposition Temperature (Tmax) | 159.72°C | [3][4] |

| Onset of Thermal Degradation (TGA) | ~135°C | [3][4] |

| Termination of Thermal Degradation (TGA) | ~195°C | [3][4] |

Note: The larger butyl groups in this compound are expected to increase the van der Waals forces, likely resulting in a higher melting and boiling point compared to NPG. The thermal decomposition profile may also be altered.

Experimental Protocols

The thermal stability of a compound like this compound is typically evaluated using thermoanalytical techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which a material undergoes weight loss due to decomposition, and to quantify this loss.

-

Methodology:

-

A small, precisely weighed sample of the compound (typically 5-10 mg) is placed in a high-purity, inert sample pan (e.g., alumina (B75360) or platinum).

-

The sample is loaded into the TGA instrument.

-

The furnace is heated at a constant rate (e.g., 10 °C/min) over a defined temperature range (e.g., ambient to 600 °C).

-

An inert gas, such as nitrogen, is purged through the furnace to prevent oxidative degradation.

-

The microbalance continuously records the sample's weight as a function of temperature.

-

The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the maximum decomposition temperature (from the derivative of the TGA curve, DTG) are determined.

-

2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions in a material as a function of temperature. This can identify melting, crystallization, and decomposition events.[5][6]

-

Methodology:

-

A small amount of the sample (typically 2-5 mg) is hermetically sealed in a sample pan (e.g., aluminum).

-

An empty, sealed pan is used as a reference.

-

Both the sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is programmed to increase at a linear rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

The resulting DSC thermogram shows endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition) as a function of temperature.

-

Mandatory Visualizations

Caption: Workflow for Thermal Stability Assessment.

Caption: Factors Influencing Thermal Stability.

Potential Thermal Decomposition Pathways

Based on studies of similar neopentylpolyol esters, the thermal decomposition of this compound is likely to proceed through heterolytic cleavage of the alkyl-oxygen bonds.[7] The presence of bulky butyl groups may influence the decomposition mechanism due to steric hindrance and the potential for different carbocation rearrangements compared to methyl groups. The primary decomposition products would likely be aldehydes, alkenes, and smaller hydrocarbon fragments.

Conclusion

While direct experimental data for this compound is lacking, a reasonable estimation of its thermal stability can be made by referencing the properties of neopentyl glycol. It is anticipated that this compound will exhibit moderate thermal stability, with decomposition likely initiating at temperatures above 150°C. For precise characterization, experimental determination using TGA and DSC is essential. The provided protocols and diagrams offer a framework for conducting and understanding such an analysis. This information is crucial for researchers and professionals in drug development and material science to ensure the safe and effective use of this compound in thermally sensitive applications.

References

- 1. Neopentyl glycol - Wikipedia [en.wikipedia.org]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Main paths of thermal decomposition of neopentylpolyol esters (Journal Article) | OSTI.GOV [osti.gov]

Potential Derivatives of 2,2-dibutylpropane-1,3-diol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential derivatives of 2,2-dibutylpropane-1,3-diol, a sterically hindered neopentyl-type diol. Due to a lack of specific literature on the derivatization of this compound, this document extrapolates potential synthetic pathways and derivative classes based on the known reactivity of analogous 2,2-dialkyl-1,3-propanediols, such as neopentyl glycol (2,2-dimethylpropane-1,3-diol), 2,2-diethylpropane-1,3-diol, and 2-butyl-2-ethyl-1,3-propanediol. This guide details the synthesis of potential ester, ether, cyclic acetal/ketal, and carbamate (B1207046) derivatives. Detailed experimental protocols, quantitative data from analogous compounds, and visual diagrams of synthetic pathways are provided to facilitate further research and application in drug development and materials science.

Introduction

This compound is a unique di-primary alcohol featuring a quaternary carbon atom bearing two butyl groups. This sterically hindered "neopentyl" backbone imparts significant thermal and chemical stability to the parent diol and its potential derivatives. The robust nature of this scaffold makes it an attractive building block in various fields, including the development of novel polymers, lubricants, and as a scaffold in medicinal chemistry for the synthesis of new therapeutic agents. The two primary hydroxyl groups offer versatile handles for a range of chemical modifications, leading to a variety of potential derivatives with diverse physicochemical and biological properties.

This guide explores the most probable synthetic transformations of this compound, focusing on four main classes of derivatives:

-

Esters: Formed by the reaction of the diol with carboxylic acids or their derivatives.

-

Ethers: Resulting from the substitution of the hydroxyl proton with an alkyl or aryl group.

-

Cyclic Acetals and Ketals: Formed by the condensation of the diol with aldehydes or ketones.

-

Carbamates: Synthesized through the reaction of the diol with isocyanates or other carbamoylating agents.

For each class of derivatives, this document provides a detailed, adaptable experimental protocol, a summary of expected properties based on analogous compounds, and a visual representation of the synthetic pathway.

Potential Derivatives and Their Synthesis

The derivatization of this compound is predicated on the reactivity of its two primary hydroxyl groups. The steric hindrance imposed by the two butyl groups at the C2 position may influence reaction kinetics, potentially requiring more forcing conditions compared to less hindered diols.

Ester Derivatives

Esterification is a fundamental transformation for diols, leading to compounds with applications as plasticizers, lubricants, and prodrugs. The reaction of this compound with one or two equivalents of a carboxylic acid (or its more reactive derivatives like acyl chlorides or anhydrides) would yield the corresponding mono- or di-esters.

An In-depth Technical Guide to 2,2-dibutylpropane-1,3-diol and its Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available experimental data on 2,2-dibutylpropane-1,3-diol is limited. This guide provides the available computed data for the target compound and offers a comprehensive review of its close and well-characterized analog, 2,2-dimethylpropane-1,3-diol (neopentyl glycol), to serve as a reference.

Introduction to 2,2-disubstituted-1,3-propanediols

2,2-disubstituted-1,3-propanediols are a class of organic compounds characterized by a central quaternary carbon atom bonded to two alkyl or aryl groups and two hydroxymethyl (-CH₂OH) groups. This structural motif imparts significant chemical and physical properties, including high thermal and hydrolytic stability. These diols are versatile building blocks in various fields, from polymer science to medicinal chemistry. While 2,2-dimethylpropane-1,3-diol is a widely produced commodity chemical, this guide focuses on the less-documented this compound.

This compound: A Profile

Direct experimental literature on this compound is scarce. However, computational data provides insight into its fundamental properties.

Computed Physicochemical Properties

The following table summarizes the computed properties for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₄O₂ | PubChem |

| Molecular Weight | 188.31 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 24765-57-9 | PubChem |

| XLogP3 | 2.9 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

| Exact Mass | 188.177630004 Da | PubChem |

| Topological Polar Surface Area | 40.5 Ų | PubChem |

| Heavy Atom Count | 13 | PubChem |

Proposed Synthesis of this compound

A plausible and efficient synthesis route for this compound can be extrapolated from the industrial synthesis of its analogs, such as 2,2-dimethylpropane-1,3-diol and 2-n-butyl-2-ethyl-1,3-propane diol. The most common method involves a base-catalyzed aldol (B89426) condensation followed by a reduction step.

The proposed two-step synthesis would involve:

-

Aldol Condensation: A crossed aldol condensation between 2-ethylhexanal (B89479) and formaldehyde (B43269) in the presence of a base catalyst. This reaction forms the intermediate β-hydroxy aldehyde, 2,2-dibutyl-3-hydroxypropanal.

-

Hydrogenation: The subsequent reduction of the aldehyde group in the intermediate to a primary alcohol, yielding the final product, this compound.

Proposed Synthesis Workflow

Caption: Proposed synthesis of this compound.

Comparative Analog: 2,2-dimethylpropane-1,3-diol (Neopentyl Glycol)

Due to the extensive characterization of 2,2-dimethylpropane-1,3-diol, its properties and synthesis are presented here as a valuable reference for researchers working with its dibutyl analog.

Physicochemical Properties of 2,2-dimethylpropane-1,3-diol

| Property | Value | Source |

| Molecular Formula | C₅H₁₂O₂ | [1] |

| Molar Mass | 104.15 g/mol | [1][2] |

| Appearance | White crystalline solid | [3] |

| Melting Point | 129.13 °C (264.43 °F; 402.28 K) | [1] |

| Boiling Point | 208 °C (406 °F; 481 K) | [1] |

| Solubility in water | 83 g/100mL at 20°C | [1] |

| Flash Point | 129 °C (264 °F; 402 K) | [1] |

| Autoignition Temperature | 399 °C (750 °F) | |

| Vapor Density | 3.6 (vs air) | |

| Vapor Pressure | <0.8 mmHg (20 °C) |

Synthesis of 2,2-dimethylpropane-1,3-diol

The industrial synthesis of neopentyl glycol is a well-established process.

Reaction: Aldol condensation of isobutyraldehyde (B47883) and formaldehyde, followed by a reduction step.

Step 1: Aldol Condensation Isobutyraldehyde reacts with formaldehyde in the presence of a basic catalyst (e.g., sodium hydroxide, calcium hydroxide, or a tertiary amine) to form the intermediate, hydroxypivaldehyde.[4]

Step 2: Reduction The hydroxypivaldehyde intermediate is then reduced to neopentyl glycol. This can be achieved through two primary routes:

-

Cannizzaro Reaction: Using an excess of formaldehyde and a strong base, the intermediate is reduced to the diol while another molecule of formaldehyde is oxidized to formic acid.

-

Catalytic Hydrogenation: The intermediate is hydrogenated using a catalyst such as palladium on carbon (Pd/C) or a nickel-based catalyst.[4]

Experimental Protocol: Synthesis via Aldol Condensation and Hydrogenation

The following is a representative experimental protocol based on patent literature for the synthesis of 2,2-disubstituted-1,3-propanediols.

Materials:

-

Isobutyraldehyde

-

Formaldehyde (as formalin solution or paraformaldehyde)

-

Tertiary amine catalyst (e.g., triethylamine)

-

Hydrogenation catalyst (e.g., 5% Pd/C)

-

Solvent (e.g., methanol (B129727) or isobutanol)

-

Pressurized hydrogenation reactor

Procedure:

-

Aldol Condensation:

-

A reaction vessel is charged with isobutyraldehyde and the tertiary amine catalyst.

-

The mixture is heated to a temperature between 80-95°C.[4]

-

Formaldehyde is added portion-wise to the reaction mixture while maintaining the temperature.

-

The reaction is stirred for several hours until completion, which can be monitored by techniques such as gas chromatography (GC).

-

-

Work-up of Aldol Adduct:

-

The reaction mixture is cooled.

-

The catalyst may be neutralized or removed depending on the subsequent hydrogenation step.

-

The resulting solution containing hydroxypivaldehyde is carried forward.

-

-

Hydrogenation:

-

The crude hydroxypivaldehyde solution is transferred to a high-pressure hydrogenation reactor.

-

The hydrogenation catalyst (e.g., Pd/C) is added.

-

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas.

-

The reaction is heated and stirred under pressure until the uptake of hydrogen ceases.

-

-

Purification:

-

The reactor is cooled, and the pressure is released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude 2,2-dimethylpropane-1,3-diol is purified by distillation or recrystallization to yield the final product.

-

Logical Workflow for Synthesis of 2,2-dimethylpropane-1,3-diol

Caption: Synthesis pathways for 2,2-dimethylpropane-1,3-diol.

References

- 1. Hydrogenation of 3-hydroxypropanal into 1,3-propanediol over bimetallic Ru–Ni catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and resolution of 2,2-dimethyl-1,3-diphenyl-1,3-propanediol, a new C2-symmetric and conformationally rigid acyclic diol☆-Science-Chemical Encyclopedia-lookchem [lookchem.com]

- 3. 2,2-DIMETHYLPROPANE-1,3-DIOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. US5072058A - Process for the preparation of 2,2-dimethylpropane-1,3-diol - Google Patents [patents.google.com]

A Theoretical and Computational Blueprint for 2,2-dibutylpropane-1,3-diol

Disclaimer: As of late 2025, dedicated theoretical and computational studies on 2,2-dibutylpropane-1,3-diol are not extensively available in peer-reviewed literature. This guide therefore serves as a comprehensive methodological blueprint for researchers, scientists, and drug development professionals interested in conducting such studies. It outlines the standard computational protocols and theoretical frameworks that can be applied to elucidate the molecular properties of this compound. The quantitative data presented is based on publicly available database information.

Introduction

This compound is a symmetrically substituted diol with potential applications in polymer chemistry, as a plasticizer, or as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding its conformational landscape, electronic structure, and reactivity at a molecular level is crucial for predicting its behavior and designing new applications. Computational chemistry provides a powerful and cost-effective avenue for such investigations.

This whitepaper details a standard workflow for the in-silico characterization of this compound using quantum chemical methods, particularly Density Functional Theory (DFT).

Physicochemical and Computed Properties

While extensive experimental and theoretical data is limited, some fundamental properties of this compound have been computed and are available in public databases.

| Property | Value |

| Molecular Formula | C₁₁H₂₄O₂ |

| Molecular Weight | 188.31 g/mol |

| IUPAC Name | This compound |

| CAS Number | 24765-57-9 |

| SMILES | CCCCC(CCCC)(CO)CO |

| InChI Key | OJMJOSRCBAXSAQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 40.5 Ų |

| Complexity | 98.7 |

Theoretical Studies: A Methodological Workflow

A robust computational investigation of this compound would typically follow a multi-step process, as outlined below.

Experimental Protocols: Computational Methodology

A standard and effective computational protocol for a molecule like this compound would involve the following:

-

Conformational Analysis: Due to the flexible butyl chains and hydroxyl groups, a thorough conformational search is the first critical step. This can be performed using molecular mechanics (e.g., MMFF94 force field) to efficiently sample the potential energy surface and identify low-energy conformers.

-

Geometry Optimization: The lowest energy conformers identified are then subjected to geometry optimization using a more accurate quantum mechanical method. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d). This step locates the minimum energy structure for each conformer.

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

-

To calculate the zero-point vibrational energy (ZPVE) and to predict the infrared (IR) and Raman spectra.

-

-